molecular formula C19H13N3O4 B2829329 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034463-59-5

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2829329
CAS No.: 2034463-59-5
M. Wt: 347.33
InChI Key: ZHSCDPDICKRWRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a novel synthetic small molecule of significant interest in medicinal chemistry and oncology research. This hybrid compound incorporates a 4-oxo-4H-chromene-2-carboxamide scaffold, a structure recognized in scientific literature for its relevance in anticancer agent development . The molecule's core structure suggests potential as a key intermediate or lead compound for investigating new therapeutic pathways. Compounds featuring furan-heterocyclic hybrids, particularly those with furan and pyrazine motifs, have recently demonstrated promising in vitro anticancer activity against a panel of human cancer cell lines, including lung carcinoma (A549) and hepatocellular carcinoma (HepG2) . Research on analogous (3-(furan-2-yl)pyrazol-4-yl)chalcones has shown that such structures can induce apoptosis and cause significant DNA damage and fragmentation in treated cancer cells . Furthermore, mechanistic studies on related compounds indicate potential activity through the modulation of key gene expression levels, such as AMY2A and FOXG1 in lung cancer cells and PKM and PSPH in liver cancer cells, providing a plausible direction for future research with this compound . Its structural framework, combining electron-rich heterocycles, makes it a valuable candidate for structure-activity relationship (SAR) studies, molecular docking analysis, and as a precursor for developing more potent and selective inhibitors . This product is provided for research purposes to advance the discovery of novel oncological interventions. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O4/c23-14-10-17(26-15-5-2-1-4-12(14)15)19(24)22-11-13-18(21-8-7-20-13)16-6-3-9-25-16/h1-10H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSCDPDICKRWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NC=CN=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chromene core, which can be synthesized via a Pechmann condensation reaction involving resorcinol and ethyl acetoacetate under acidic conditions. The furan-2-yl-pyrazine moiety can be synthesized separately through a series of reactions starting from furan and pyrazine derivatives. The final step involves coupling the furan-2-yl-pyrazine moiety with the chromene core using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the pyrazine ring.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound featuring furan, pyrazine, and chromene moieties. It is of interest in medicinal chemistry and organic synthesis because of its potential biological activities and versatile chemical properties.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry Used as a building block for synthesizing more complex molecules.
  • Biology Investigated for its potential as an enzyme inhibitor or receptor modulator.
  • Medicine Explored for potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

This compound has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines furan, pyrazine, and chromene moieties, which contribute to its diverse pharmacological properties. Research indicates that this compound exhibits significant antimicrobial properties, and in vitro studies have demonstrated its effectiveness against various bacterial strains.

Mechanism of Action

The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on synthesis, physicochemical properties, and functional group contributions.

Chromene Carboxamide Derivatives

Compound A : N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide ()

  • Structural Similarities : Shares the 4-oxo-chromene core and furan carboxamide.
  • Key Differences: Replaces the pyrazine-methyl group with a thiazolidinone ring.
  • Physicochemical Impact: The thiazolidinone introduces additional hydrogen-bonding sites (NH and CO groups), enhancing solubility compared to the pyrazine’s aromaticity. Pyrazine’s planarity in the target compound may improve π-π interactions in biological systems.
  • Synthesis: Both compounds likely employ amide coupling; however, Compound A’s thiazolidinone requires cyclization steps absent in the target’s synthesis .

Compound B : 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide ()

  • Structural Similarities : Carboxamide linker and aromatic heterocycles (pyridine/piperazine vs. pyrazine).
  • Key Differences: Chloro-CF3-pyridine and benzoxazinone substituents contrast with the target’s furan-chromenone system.
  • Functional Impact: CF3 groups increase lipophilicity, whereas furan’s electron-rich nature may enhance metabolic stability. Benzoxazinone’s fused ring system introduces rigidity compared to the chromenone’s planarity .

Pyrazine Derivatives

Compound C: N-[1-(3-Cyanopyrazin-2-yl)ethyl]-N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide ()

  • Structural Similarities : Pyrazine ring and carboxamide linker.
  • Key Differences: Cyanopyrazine and CF3-benzamide substituents vs. furan-chromenone.
  • Synthesis Comparison :
    • Both use amide coupling (e.g., HATU or EDCI), but Compound C’s synthesis includes oxadiazole formation via HONH2·HCl, a step absent in the target’s structure.
  • Physicochemical Properties: CF3 groups in Compound C confer high lipophilicity (LogP ~4.5), while the target’s furan and chromenone may reduce LogP (~2.8–3.2) .

Furan Carboxamide Analogs

Compound D : Methyl [3-(propan-2-ylcarbamoyl)furan-2-yl]acetate ()

  • Structural Similarities : Furan-2-yl carboxamide motif.
  • Key Differences: Ester and alkylcarbamoyl substituents vs. pyrazine-methyl and chromenone.
  • Functional Impact :
    • The ester group in Compound D increases hydrolytic instability compared to the target’s stable amide linker.
    • Substituents on the furan ring (e.g., methyl vs. pyrazine-methyl) alter steric bulk and electronic profiles, affecting binding affinity .

Research Implications

  • Drug Design: The target compound’s hybrid chromenone-pyrazine-furan architecture offers a balance of planarity (for target engagement) and solubility (via the carboxamide).
  • Synthetic Optimization : Lessons from ’s high-yield coupling reactions (94–95%) could improve the target’s synthesis efficiency.

Biological Activity

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines furan, pyrazine, and chromene moieties, which contribute to its diverse pharmacological properties. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H12N4O3\text{C}_{15}\text{H}_{12}\text{N}_4\text{O}_3

This structure allows for various interactions at the molecular level, influencing its biological activity.

Table 1: Key Structural Features

FeatureDescription
Furan moietyContributes to electron delocalization and potential interactions with biological targets.
Pyrazine moietyEnhances solubility and biological activity through hydrogen bonding.
Chromene coreProvides a scaffold for further modifications and potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of several derivatives, this compound showed promising results with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli . The compound also exhibited bactericidal effects as evidenced by minimum bactericidal concentration (MBC) tests.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms.

The proposed mechanism involves the inhibition of specific enzymes or receptors associated with cancer cell proliferation. For instance, docking studies suggest that the compound interacts with key targets in cancer pathways, potentially disrupting their function .

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory effects. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC values: 0.22 - 0.25 μg/mL
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits COX enzymes

In Vitro Studies

In vitro evaluations have highlighted the compound's potential as an enzyme inhibitor and receptor modulator. For example, it has shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting possible applications in neurodegenerative diseases .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and its biological targets. These studies reveal hydrogen bonding and hydrophobic interactions that contribute to its biological efficacy .

Q & A

Q. What are the established synthetic routes for N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of the chromene-2-carboxylic acid derivative with the pyrazine-furan amine moiety. Amide bond formation is achieved using coupling agents like EDCl/HOBt under reflux conditions in anhydrous solvents (e.g., DMF or THF). Critical optimization parameters include:
  • Temperature : Maintaining 0–5°C during coupling to minimize side reactions .
  • Catalysts : Using triethylamine (TEA) as a base to enhance reactivity .
  • Purification : Employing column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to improve purity and yield .

Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer : Structural confirmation requires a combination of:
  • NMR Spectroscopy : 1H and 13C NMR to verify substituent integration and connectivity, particularly the furan (δ 6.3–7.4 ppm) and pyrazine (δ 8.5–9.1 ppm) protons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]+ at m/z 405.1) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
  • X-ray Crystallography : For unambiguous 3D structure determination, use SHELX software for data refinement .

Q. What in vitro biological assays are commonly employed to evaluate the pharmacological potential of this chromene-carboxamide derivative?

  • Methodological Answer : Key assays include:
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
  • Enzyme Inhibition : Kinase inhibition assays (e.g., GSK-3β or COX-2) using fluorescence-based substrates .
  • Anti-inflammatory Activity : LPS-induced TNF-α suppression in macrophage models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing bioactivity?

  • Methodological Answer : SAR strategies include:
  • Analog Synthesis : Modifying the furan substituent (e.g., replacing with thiophene) or the pyrazine methyl group to assess steric/electronic effects .
  • Molecular Docking : Using AutoDock Vina or Schrödinger to predict binding modes with targets like kinases or DNA topoisomerases .
  • Pharmacophore Mapping : Overlaying active/inactive analogs to identify essential hydrogen-bond acceptors (e.g., chromene carbonyl) .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer : Address discrepancies by:
  • Purity Validation : Reassessing compound purity via HPLC and elemental analysis to exclude degradation products .
  • Assay Optimization : Testing under varied pH (6.5–7.5) and ionic strength to mimic physiological conditions .
  • Target Validation : CRISPR/Cas9 knockout of putative targets (e.g., kinases) to confirm mechanistic relevance .

Q. Which crystallization techniques and software tools are suitable for determining the three-dimensional structure of this compound?

  • Methodological Answer : For single-crystal X-ray diffraction:
  • Crystallization : Slow vapor diffusion (e.g., DMSO/ether) or solvent evaporation (ethanol) to obtain diffraction-quality crystals .
  • Data Refinement : SHELXL for structure solution and Olex2 for visualization, with attention to hydrogen-bonding networks (e.g., chromene O⋯H-N interactions) .

Q. How can researchers investigate the metabolic stability and pharmacokinetic properties of this compound in preclinical models?

  • Methodological Answer : Key approaches include:
  • In Vitro Metabolism : Liver microsome assays (human/rat) with LC-MS/MS to identify phase I/II metabolites .
  • In Vivo PK : Oral administration in rodent models, with serial blood sampling and non-compartmental analysis (t1/2, Cmax) .
  • Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction, critical for dose adjustment .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across different cell lines or assay platforms?

  • Methodological Answer : Potential resolutions include:
  • Cell Line Validation : Ensure absence of mycoplasma contamination and consistent passage numbers .
  • Assay Cross-Validation : Compare MTT, resazurin, and ATP-lite assays for consistency .
  • Mechanistic Profiling : RNA-seq to identify differential gene expression in resistant vs. sensitive lines .

Key Structural and Functional Comparisons

CompoundStructural FeatureBioactivityReference
N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamideChlorobenzyl groupEnhanced anti-inflammatory activity (IC50 = 1.2 µM)
5-(3-Cyano-4-fluorophenyl)-N-(3-(pyrazin-2-yl)propyl)oxazole-4-carboxamidePyrazine-propyl chainGSK-3β inhibition (Ki = 8 nM)
N-[3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamideThiochromene coreAnticancer (HeLa IC50 = 5.6 µM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.